Tetraethylammonium bromide

Catalog No.
S568435
CAS No.
71-91-0
M.F
C8H20BrN
M. Wt
210.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium bromide

CAS Number

71-91-0

Product Name

Tetraethylammonium bromide

IUPAC Name

tetraethylazanium;bromide

Molecular Formula

C8H20BrN

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

HWCKGOZZJDHMNC-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.[Br-]

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]
  • Origin: TEAB is typically synthesized from the reaction of triethylamine with an alkylating agent like bromoethane.
  • Significance: TEAB serves as a source of the lipophilic tetraethylammonium cation (Et₄N⁺) in various research applications. Its positive charge allows it to interact with negatively charged biomolecules and influence their properties [].

Molecular Structure Analysis

TEAB possesses a tetrahedral structure with a central nitrogen atom bonded to four ethyl (C₂H₅) groups. A bromide ion (Br⁻) completes the ionic bond. This structure grants TEAB good solubility in organic solvents and facilitates its interaction with biological membranes due to the hydrophobic nature of the ethyl groups.


Chemical Reactions Analysis

  • Synthesis (mentioned previously):

Et₃N + BrC₂H₅ → Et₄N⁺Br⁻ (Eq. 1)

  • Other Reactions: TEAB participates in various organic reactions, often acting as a phase-transfer catalyst. It helps transfer reactants between immiscible phases (e.g., water and organic solvents) by forming ion pairs with anionic species, allowing them to become more soluble in the organic phase [].

Physical And Chemical Properties Analysis

  • Melting Point: 286 °C
  • Density: 1.4 g/cm³
  • Solubility: Soluble in water, ethanol, and other polar organic solvents.
  • Stability: Thermally stable.

TEAB's mechanism of action depends on the specific application. In biological research, it can:

  • Increase membrane permeability: TEAB interacts with negatively charged phospholipid head groups in cell membranes, transiently disrupting their structure and increasing permeability to certain ions or molecules []. This is useful for studying ion channel function or delivering drugs into cells.
  • Modulate protein activity: By interacting with charged amino acid residues, TEAB can alter the conformation and activity of some proteins []. This can be helpful in understanding protein function or developing new drugs.

A Source of Tetraethylammonium Ions

TEAB serves as a readily available source of tetraethylammonium (Et₄N⁺) ions for various research purposes. These ions possess unique properties, including:

  • High lipophilicity: This allows Et₄N⁺ to pass through cell membranes, making it valuable for studying ion channel function and membrane transport processes .
  • Weak interaction with other biological molecules: This characteristic minimizes interference with other cellular components during experiments .

These properties make TEAB a valuable tool in:

  • Electrophysiology: Studying the electrical activity of excitable cells, such as neurons and muscle cells, by blocking specific potassium channels .
  • Neuropharmacology: Investigating the effects of various drugs on the nervous system by modulating neurotransmitter release .

Applications in Organic Chemistry

Beyond its use as an ion source, TEAB also exhibits unique properties that make it useful in organic synthesis, such as:

  • Phase-transfer catalyst: TEAB can facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) by forming ion pairs with anionic species, enhancing reaction rates and efficiency .
  • Precursor for template synthesis: TEAB can be used as a structure-directing agent (template) in the synthesis of certain materials, such as zeolites, due to its specific size and charge distribution .

UNII

0435621Z3N

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 213 of 218 companies with hazard statement code(s):;
H302 (27.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (67.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Pictograms

Irritant

Irritant

Other CAS

71-91-0

Wikipedia

Tetraethylammonium bromide

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanaminium, N,N,N-triethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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